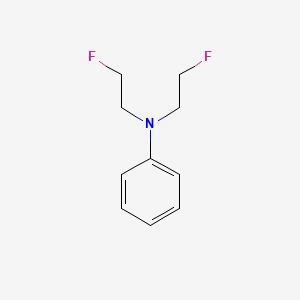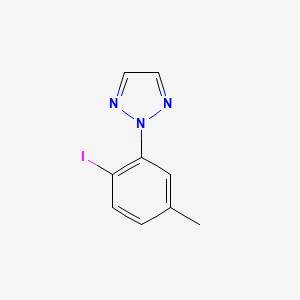
5-(Methylthio)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)picolinaldehyde: is an organic compound with the molecular formula C7H7NOS and a molecular weight of 153.2 g/mol It is a derivative of picolinaldehyde, where a methylthio group is attached to the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of picolinaldehyde with methylthiol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods: Industrial production of 5-(Methylthio)picolinaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Methylthio)picolinaldehyde can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Methylthio)picolinaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, it can be used to study enzyme interactions and as a probe for biochemical pathways involving sulfur-containing compounds .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of 5-(Methylthio)picolinaldehyde involves its interaction with molecular targets through its aldehyde and methylthio functional groups. These interactions can include covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .
Comparaison Avec Des Composés Similaires
Picolinaldehyde: Lacks the methylthio group, making it less versatile in certain synthetic applications.
5-(Methylthio)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness: This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C7H7NOS |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
5-methylsulfanylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-10-7-3-2-6(5-9)8-4-7/h2-5H,1H3 |
Clé InChI |
ADUCDHMDEIVHRL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CN=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)

![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)

![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)


![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)



